molecular formula C13H14N2O B8370282 2-amino-6-phenoxyBenzenemethanamine

2-amino-6-phenoxyBenzenemethanamine

Cat. No.: B8370282
M. Wt: 214.26 g/mol
InChI Key: CGTBEEWNMIWWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-phenoxyBenzenemethanamine is a substituted benzenemethanamine derivative characterized by an amino group (-NH₂) at position 2 and a phenoxy group (-O-C₆H₅) at position 6 on the benzene ring. The methanamine moiety (-CH₂NH₂) is directly attached to the aromatic core.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(aminomethyl)-3-phenoxyaniline

InChI

InChI=1S/C13H14N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,9,14-15H2

InChI Key

CGTBEEWNMIWWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-phenoxyBenzenemethanamine typically involves the reaction of 2-phenoxybenzaldehyde with an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative reducing agents may be explored to improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-phenoxyBenzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-amino-6-phenoxyBenzenemethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-phenoxyBenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-amino-6-phenoxyBenzenemethanamine with structurally related compounds, focusing on substituent groups, molecular formulas, and key identifiers:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number Key References
This compound -NH₂ (2), -O-C₆H₅ (6) C₁₃H₁₄N₂O 214.27 Not provided Inferred
6-Methoxy-1,3-benzothiazol-2-amine -NH₂ (2), -OCH₃ (6) C₈H₈N₂OS 180.23 多個 (see [3])
1-(2-Fluoro-6-methoxyphenyl)ethanamine -CH(NH₂)CH₃ (1), -F (2), -OCH₃ (6) C₉H₁₂FNO 181.20 1019602-82-4
(6-Chloro-1,3-benzothiazol-2-yl)methanamine -CH₂NH₂ (2), -Cl (6) C₈H₇ClN₂S 198.67 50739-36-1
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine -CH₂NH₂ (2), -F (6) C₉H₉FN₂S 196.25 185949-49-9
Key Observations:
  • Substituent Diversity: The phenoxy group in the target compound is bulkier and more lipophilic compared to methoxy (-OCH₃) or halogen (-F, -Cl) groups in analogs. This likely reduces aqueous solubility relative to smaller substituents .
  • Electronic Effects: The amino group at position 2 enhances nucleophilicity, while the phenoxy group (electron-rich) may stabilize the aromatic ring through resonance, contrasting with electron-withdrawing halogens (e.g., -F, -Cl) in analogs .

Solubility and Stability Trends

While direct solubility data for this compound are absent, benzenamine derivatives (e.g., N-ethylbenzenamine) in exhibit moderate solubility in polar solvents like ethanol but poor solubility in water due to hydrophobic aromatic rings . The phenoxy substituent may further reduce water solubility compared to methoxy or halogenated analogs, as seen in benzothiazole derivatives (e.g., 6-methoxy vs. 6-chloro variants) .

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